Cytidine, 2',3'-dideoxy-5-(methoxymethyl)-
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Overview
Description
2’,3’-Dideoxy-5-methoxymethylcytidine is a synthetic nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and antiviral research. This compound is structurally similar to naturally occurring nucleosides but lacks hydroxyl groups at the 2’ and 3’ positions on the ribose ring, which imparts unique biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-5-methoxymethylcytidine typically involves the modification of ribonucleosides. One common method includes the radical deoxygenation of ribonucleosides using xanthate derivatives. The process involves the use of environmentally friendly and low-cost reagents such as tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) to replace hazardous reagents like Bu3SnH and AIBN . The deprotection step of the 5’-O-silyl ether group is achieved using TBAF instead of camphorsulfonic acid .
Industrial Production Methods
Industrial production methods for 2’,3’-Dideoxy-5-methoxymethylcytidine are designed to be scalable and cost-effective. These methods often involve the use of automated synthesis equipment and continuous flow reactors to ensure high yield and purity. The use of enzymes such as adenosine deaminase for specific transformations, like converting 2’,3’-dideoxyadenosine into 2’,3’-dideoxyinosine, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dideoxy-5-methoxymethylcytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions are common for modifying the nucleoside base or the sugar moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a range of modified nucleosides.
Scientific Research Applications
2’,3’-Dideoxy-5-methoxymethylcytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is employed in studies of DNA and RNA synthesis and function.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of 2’,3’-Dideoxy-5-methoxymethylcytidine involves its incorporation into DNA or RNA chains during synthesis. Due to the absence of hydroxyl groups at the 2’ and 3’ positions, the compound acts as a chain terminator, preventing further elongation of the nucleic acid chain . This property makes it a potent inhibitor of viral reverse transcriptase enzymes, which are essential for the replication of viruses like HIV .
Comparison with Similar Compounds
2’,3’-Dideoxy-5-methoxymethylcytidine can be compared with other nucleoside analogs such as:
Zidovudine (AZT): Another nucleoside analog used in antiviral therapy.
Didanosine (ddI): Similar in structure and function, used in HIV treatment.
Zalcitabine (ddC): Another nucleoside analog with antiviral properties.
Uniqueness
What sets 2’,3’-Dideoxy-5-methoxymethylcytidine apart is its specific structural modifications, which confer unique biochemical properties and make it a valuable tool in both research and therapeutic applications .
Properties
CAS No. |
133697-51-5 |
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Molecular Formula |
C11H17N3O4 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidin-2-one |
InChI |
InChI=1S/C11H17N3O4/c1-17-6-7-4-14(11(16)13-10(7)12)9-3-2-8(5-15)18-9/h4,8-9,15H,2-3,5-6H2,1H3,(H2,12,13,16)/t8-,9+/m0/s1 |
InChI Key |
DPICHXITSIHAOF-DTWKUNHWSA-N |
Isomeric SMILES |
COCC1=CN(C(=O)N=C1N)[C@H]2CC[C@H](O2)CO |
Canonical SMILES |
COCC1=CN(C(=O)N=C1N)C2CCC(O2)CO |
Origin of Product |
United States |
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